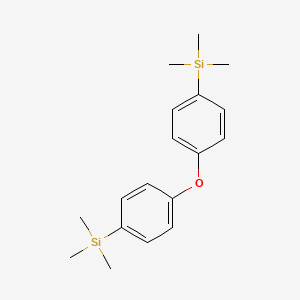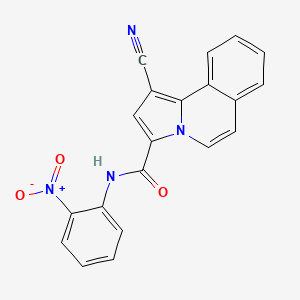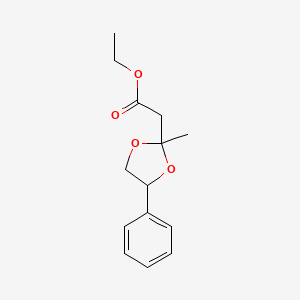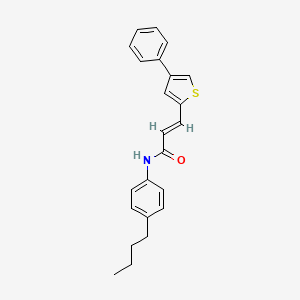
4-Amino-3-methoxyphenyl thiocyanate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-methoxyphenyl thiocyanate hydrochloride is an organic compound with the molecular formula C8H9ClN2OS and a molecular weight of 216.691 g/mol . This compound is known for its unique chemical structure, which includes an amino group, a methoxy group, and a thiocyanate group attached to a phenyl ring. It is often used in various chemical and biological research applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methoxyphenyl thiocyanate hydrochloride typically involves the reaction of 4-Amino-3-methoxyphenyl thiocyanate with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-methoxyphenyl thiocyanate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to an amine or other functional groups.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions typically occur under controlled conditions, including specific temperatures and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
4-Amino-3-methoxyphenyl thiocyanate hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-methoxyphenyl thiocyanate hydrochloride involves its interaction with various molecular targets and pathways. The amino and methoxy groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The thiocyanate group can participate in redox reactions, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-3-chlorophenyl thiocyanate
- 4-(Diethylamino)phenyl thiocyanate hydrochloride
- 4-(Dibutylamino)phenyl thiocyanate hydrochloride
- 4-Amino-2-nitrophenyl thiocyanate
Uniqueness
4-Amino-3-methoxyphenyl thiocyanate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and methoxy groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .
Propiedades
Número CAS |
195046-21-0 |
|---|---|
Fórmula molecular |
C8H9ClN2OS |
Peso molecular |
216.69 g/mol |
Nombre IUPAC |
(4-amino-3-methoxyphenyl) thiocyanate;hydrochloride |
InChI |
InChI=1S/C8H8N2OS.ClH/c1-11-8-4-6(12-5-9)2-3-7(8)10;/h2-4H,10H2,1H3;1H |
Clave InChI |
AVYBROUNYDYVIU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)SC#N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11945155.png)


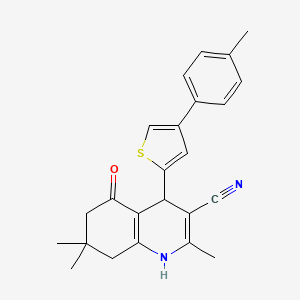
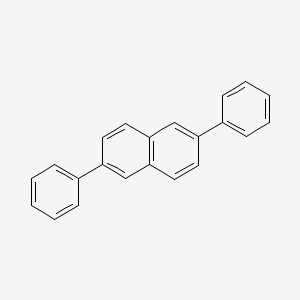
![N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B11945173.png)
![4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid](/img/structure/B11945181.png)
![5-[(3-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11945191.png)
